1-bromopropan-2-amine hydrobromide
Description
Historical Context and Evolution of Related Halogenated Amines in Synthetic Chemistry
The development of halogenated amines as synthetic tools is rooted in the broader history of amine and alkyl halide chemistry. fiveable.mepressbooks.pub Early methods for amine synthesis often involved the reaction of ammonia (B1221849) with alkyl halides. pressbooks.publibretexts.org However, these reactions were often difficult to control, leading to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.comyoutube.com This lack of selectivity spurred the development of more controlled methods for amine synthesis, including the Gabriel synthesis, which allows for the formation of primary amines from phthalimide (B116566). fiveable.memasterorganicchemistry.com
The introduction of halogens into amine-containing molecules opened up new avenues for synthetic chemists. rsc.orgnih.gov Halogenated amines can undergo a variety of reactions, including nucleophilic substitution and cyclization reactions like the Hofmann-Löffler reaction, which allows for the synthesis of pyrrolidines and other nitrogen-containing heterocycles. acs.org The ability to selectively introduce both a halogen and an amine group into a molecule provides a powerful handle for further functionalization.
Foundational Significance of Primary Amine Hydrobromides as Synthetic Intermediates
Primary amines are fundamental building blocks in organic chemistry, serving as precursors to a wide array of other functional groups and complex molecules. wisdomlib.orgwhamine.comamerigoscientific.comresearchgate.net They are key components in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.comresearchgate.net The hydrobromide salt form of a primary amine, such as 1-bromopropan-2-amine (B12850657) hydrobromide, offers several advantages in a laboratory setting. These salts are typically stable, crystalline solids that are easier to handle and store than their freebase counterparts, which can be volatile or prone to degradation.
The hydrobromide salt can be readily converted to the free amine by treatment with a base, allowing for the in-situ generation of the reactive nucleophile when needed. This controlled release is crucial for many synthetic applications. Furthermore, the presence of the bromide counter-ion can influence the reactivity and selectivity of certain reactions.
Positioning of 1-Bromopropan-2-amine Hydrobromide within Modern Chemical Transformations
This compound is a bifunctional molecule, meaning it has two reactive sites that can participate in chemical reactions. nih.govnih.govsigmaaldrich.com The primary amine group is nucleophilic and can react with electrophiles, while the bromine atom is a good leaving group in nucleophilic substitution reactions. This dual reactivity makes it a versatile intermediate in the synthesis of a variety of organic compounds.
For example, the amine group can be acylated, alkylated, or used in the formation of imines and enamines. wikipedia.org The bromine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of new functional groups at the 1-position of the propane (B168953) chain. This allows for the construction of more complex molecular architectures.
Overview of Key Research Areas Explored for Aminohalide Systems
Research involving aminohalide systems, such as this compound, is an active area of investigation in organic chemistry. Key areas of exploration include:
Development of new synthetic methodologies: Researchers are constantly seeking new and more efficient ways to synthesize and utilize aminohalides in organic synthesis. nih.gov This includes the development of novel catalysts and reaction conditions to improve yields and selectivities.
Synthesis of biologically active molecules: The unique structural features of aminohalides make them attractive starting materials for the synthesis of new drug candidates and other biologically active compounds. solubilityofthings.comnih.gov The ability to introduce both an amine and a halogen into a molecule can be advantageous for tuning its pharmacological properties.
Materials science: Aminohalides can also be used as monomers in the synthesis of new polymers and materials with interesting properties. The presence of both an amine and a halogen can allow for the creation of cross-linked polymers or materials with specific surface properties.
Structure
3D Structure of Parent
Properties
CAS No. |
2403-31-8 |
|---|---|
Molecular Formula |
C3H9Br2N |
Molecular Weight |
218.92 g/mol |
IUPAC Name |
1-bromopropan-2-amine;hydrobromide |
InChI |
InChI=1S/C3H8BrN.BrH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H |
InChI Key |
CDAAHYSLRCJYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)N.Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Routes for 1 Bromopropan 2 Amine Hydrobromide
Direct Synthesis Approaches to Amino-Brominated Propane (B168953) Derivatives
Direct approaches to forming 1-bromopropan-2-amine (B12850657) hydrobromide involve the strategic introduction of bromine and amine functionalities onto a propane backbone. These methods often focus on controlling the regiochemistry and stereochemistry of the final product.
Stereocontrolled Functionalization of Propane Scaffolds
The stereocontrolled synthesis of amino-brominated propanes is a challenging yet crucial aspect of modern organic synthesis, particularly for accessing specific enantiomers of chiral compounds. While direct stereocontrolled functionalization of a simple propane scaffold is not a common strategy, related advanced methods for creating chiral amines are well-established. These often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereocenter. nih.govnih.gov For instance, biocatalytic strategies employing enzymes like amine dehydrogenases, transaminases, and ammonia (B1221849) lyases are prominent for the enantioselective synthesis of chiral amines. nih.govbohrium.com
Regioselective Halogenation and Subsequent Amination Procedures
A more common direct approach involves the regioselective halogenation of a suitable propane derivative, followed by amination. This strategy relies on the ability to control the position of the bromine atom on the propane chain. For example, the regioselective bromination of a propanol (B110389) derivative can be achieved, followed by conversion of the hydroxyl group to an amine. The use of N-halosuccinimides is a common method for regioselective halogenation under mild conditions. researchgate.net The subsequent amination can be accomplished through various methods, including the Gabriel synthesis, which utilizes potassium phthalimide (B116566) to introduce the amine group. ub.edu
Indirect Synthesis Strategies via Functional Group Interconversions
Indirect methods offer alternative pathways to 1-bromopropan-2-amine hydrobromide by starting with precursors that already contain either the bromine or the amine group, or a group that can be readily converted to them. ub.eduvanderbilt.edu
Precursor Derivatization for Introduction of Bromine and Amine Moieties
This strategy involves starting with a propane derivative that contains a suitable leaving group, which can then be displaced by an amine and a bromide source. For example, a di-substituted propane with two leaving groups could be sequentially reacted with an amine and a bromide source. The choice of leaving groups and reaction conditions is critical to control the regioselectivity of the substitutions.
Selective Transformations from Oxygenated or Unsaturated Progenitors
Oxygenated precursors, such as propanols, are common starting materials. For instance, 2-amino-1-propanol can be converted to 1-bromo-2-aminopropane hydrobromide. A well-established method for a similar transformation involves treating ethanolamine (B43304) with hydrobromic acid to produce β-bromoethylamine hydrobromide. orgsyn.org This suggests that a similar approach with 2-aminopropan-1-ol could yield the desired product.
Unsaturated precursors like allyl derivatives also serve as valuable starting points. For example, the addition of HBr across the double bond of allylamine (B125299) could potentially yield a mixture of bromo-propanamine isomers. Controlling the regioselectivity of this addition, to favor the formation of 1-bromopropan-2-amine, is a key challenge.
Enantioselective Synthesis of Chiral this compound
The synthesis of specific enantiomers of this compound is of high interest for applications in pharmaceuticals and materials science. nih.govnih.gov Asymmetric synthesis strategies are employed to achieve this goal.
One established approach for synthesizing chiral amines is through biocatalytic methods. nih.gov Enzymes such as transaminases can be used to convert a prochiral ketone precursor into a chiral amine with high enantioselectivity. bohrium.com In the context of 1-bromopropan-2-amine, this could involve the enzymatic amination of 1-bromopropan-2-one.
Another powerful technique is the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a Strecker reaction using a chiral auxiliary like (R)-phenylglycinol has been used in the synthesis of chiral amino acids. nih.gov
Catalytic enantioselective hydrogenation is another advanced method. For instance, iridium-catalyzed hydrogenation of specific boron-containing heterocycles has been shown to produce chiral δ-aminoboronic esters with high diastereo- and enantioselectivity. chemrxiv.org While not a direct synthesis of 1-bromopropan-2-amine, this highlights the potential of catalytic hydrogenation in creating chiral amine-containing molecules.
Below is a table summarizing some of the synthetic strategies:
| Synthetic Strategy | Starting Material Example | Key Transformation(s) | Reference(s) |
| Regioselective Halogenation and Amination | Propanol derivative | Regioselective bromination, amination (e.g., Gabriel synthesis) | researchgate.net, ub.edu |
| From Oxygenated Precursors | 2-Amino-1-propanol | Reaction with hydrobromic acid | orgsyn.org |
| Enantioselective Biocatalysis | 1-Bromopropan-2-one | Transaminase-catalyzed amination | nih.gov, bohrium.com |
| Chiral Auxiliary-Mediated Synthesis | Propanal derivative | Strecker reaction with a chiral auxiliary | nih.gov |
Asymmetric Catalysis in Aminohalide Formation
Asymmetric catalysis offers a direct and atom-economical approach to enantiomerically enriched chiral molecules. For the synthesis of 1-bromopropan-2-amine, this could conceptually be achieved through the asymmetric hydroamination of a suitable halo-alkene precursor. While direct asymmetric hydroamination of unactivated alkenes is a developing field, catalytic systems employing chiral Brønsted acids or transition metal complexes have shown promise for related transformations. rsc.orgnih.gov
A potential, though not yet specifically reported for this compound, catalytic asymmetric route could involve the hydroamination of 1-bromopropene. This reaction would theoretically proceed via the addition of an amine source across the double bond, guided by a chiral catalyst to favor the formation of one enantiomer of 1-bromopropan-2-amine over the other. The development of such a method would be highly desirable for its efficiency.
Another catalytic approach could be the asymmetric aminohydroxylation of a vinyl bromide, followed by conversion of the hydroxyl group to a bromide. However, the direct asymmetric synthesis of 1-bromopropan-2-amine via a dedicated catalytic system remains an area ripe for investigation.
Chiral Resolution Techniques for Racemic Mixtures
Chiral resolution is a classical and widely practiced method for separating enantiomers from a racemic mixture. wikipedia.org This approach is particularly applicable to amines, which readily form salts with chiral acids.
The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orgchemeurope.com For 1-bromopropan-2-amine, this would involve reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives. google.comnih.gov The resulting diastereomeric salts, having different physical properties like solubility, can then be separated by fractional crystallization. libretexts.org Once separated, the desired enantiomer of the amine can be liberated from its salt by treatment with a base. The choice of resolving agent and solvent system is critical for achieving efficient separation and high enantiomeric excess. libretexts.org
Kinetic resolution is another powerful technique where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. wikipedia.org Enzymatic kinetic resolution, using lipases or amine dehydrogenases, has proven to be highly effective for a wide range of chiral amines. d-nb.infoorganic-chemistry.org For instance, an engineered amine dehydrogenase could selectively oxidize one enantiomer of racemic 1-bromopropan-2-amine, allowing for the isolation of the other in high enantiomeric purity. d-nb.info
Table 1: Illustrative Data for Chiral Resolution of a Racemic Amine
| Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Recovered Amine |
| (R,R)-Tartaric Acid | Methanol | 45 | >98 |
| (S,S)-Mandelic Acid | Ethanol | 42 | 95 |
| (R)-Camphorsulfonic Acid | Isopropanol | 38 | 92 |
Diastereoselective Synthesis through Auxiliary-Controlled Methodologies
Diastereoselective synthesis utilizing chiral auxiliaries is a robust and reliable strategy for preparing enantiomerically pure compounds. wikipedia.org In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
For the synthesis of 1-bromopropan-2-amine, a plausible strategy involves the use of a chiral oxazolidinone or pseudoephedrine as a chiral auxiliary. wikipedia.org For example, an N-acylated chiral oxazolidinone could undergo a stereoselective reaction, such as an aldol (B89426) addition, followed by functional group manipulations to introduce the bromo and amino functionalities. The chiral auxiliary would then be cleaved to yield the enantiomerically enriched product. rsc.org
A more direct approach could involve the diastereoselective addition of a nucleophile to an imine derived from a chiral amine or with a chiral auxiliary attached. For instance, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with a suitable carbonyl compound to form a chiral sulfinylimine. Subsequent reduction or addition of a carbon nucleophile proceeds with high diastereoselectivity, and the sulfinyl group can be readily cleaved to afford the free chiral amine. researchgate.net While not explicitly demonstrated for 1-bromopropan-2-amine, this methodology is widely used for the asymmetric synthesis of a broad range of chiral amines.
Another potential route is the Strecker reaction using a chiral amine, such as (R)-2-phenylglycinol, as the auxiliary. This would involve the reaction of an aldehyde with the chiral amine and a cyanide source to form a diastereomeric mixture of α-aminonitriles, which can be separated and then converted to the desired aminohalide. nih.gov
Table 2: Illustrative Data for Diastereoselective Synthesis of a Chiral Amine using a Chiral Auxiliary
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Yield (%) |
| Evans Oxazolidinone | Aldol Condensation | >95:5 | 85 |
| (R)-Pseudoephedrine | Alkylation | 90:10 | 88 |
| (R)-tert-Butanesulfinamide | Imine Reduction | >98:2 | 92 |
Note: This table provides representative data for the use of common chiral auxiliaries in the synthesis of chiral amines. Specific outcomes for the synthesis of 1-bromopropan-2-amine would require experimental validation.
Optimization of Reaction Conditions and Yields in Laboratory and Scalable Synthesis
The optimization of reaction conditions is paramount for the successful synthesis of this compound, both in a laboratory setting and for potential scale-up. Key parameters that require careful consideration include the choice of solvent, reaction temperature, concentration of reagents, and reaction time.
In the context of chiral resolution via diastereomeric crystallization , the solvent plays a crucial role in the differential solubility of the diastereomeric salts. gavinpublishers.com A systematic screening of various solvents and solvent mixtures is often necessary to identify conditions that maximize both the yield and the enantiomeric excess of the desired diastereomer. The temperature profile during crystallization, including the rate of cooling, can also significantly impact the selectivity of the process. gavinpublishers.com
For diastereoselective synthesis using chiral auxiliaries , the choice of base, Lewis acid, and solvent can profoundly influence the diastereoselectivity of the key bond-forming step. For instance, in an aldol reaction using an Evans oxazolidinone, the nature of the boron or titanium Lewis acid and the stoichiometry of the base are critical for achieving high diastereomeric ratios.
The final step in the preparation of the target compound is the formation of the hydrobromide salt . This is typically achieved by treating the free amine with hydrobromic acid. The choice of solvent for this step is important to ensure complete precipitation of the salt and to minimize impurities. The product is then typically isolated by filtration and dried under vacuum.
The scalability of any synthetic route is a major consideration. For industrial applications, factors such as the cost and availability of starting materials and reagents, the safety of the process, and the ease of purification are of utmost importance. While diastereomeric resolution is a well-established industrial practice, it is inherently limited to a theoretical maximum yield of 50% for a single enantiomer unless an efficient racemization and recycling protocol for the unwanted enantiomer is developed. researchgate.net Asymmetric catalytic methods, once developed and optimized, often offer a more efficient and sustainable alternative for large-scale production.
Applications in Advanced Organic Synthesis and Precursor Chemistry
Role as a Versatile Chiral Building Block in Asymmetric Synthesis
Chiral amines are crucial components in a vast array of pharmaceuticals and biologically active compounds. libretexts.orgmdpi.com The enantiopurity of these molecules is often paramount to their therapeutic efficacy. 1-Bromopropan-2-amine (B12850657) hydrobromide, by virtue of its inherent chirality, serves as an invaluable starting material for the synthesis of other chiral molecules. In asymmetric synthesis, the goal is to selectively produce one enantiomer of a chiral product. The use of enantiomerically pure starting materials, such as a specific enantiomer of 1-bromopropan-2-amine hydrobromide, can effectively transfer that chirality to the final product. This approach, known as the "chiral pool" method, is a cornerstone of modern synthetic chemistry.
The primary amine group in this compound can be readily transformed into a wide range of other functional groups, while the stereocenter at the second carbon is preserved. This allows for the introduction of chirality into a target molecule at an early stage of the synthesis, guiding the stereochemical outcome of subsequent reactions.
Precursor for the Elaboration of Complex Nitrogen-Containing Scaffolds
The presence of both an amine and a bromine atom makes this compound an ideal precursor for the synthesis of more complex molecules containing nitrogen. Nitrogen-containing compounds are of immense interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.
Synthesis of Novel Amine Derivatives (e.g., secondary, tertiary, and quaternary amines)
The primary amine of this compound can undergo nucleophilic substitution reactions with various alkylating agents to yield a diverse array of secondary and tertiary amines. libretexts.org The reactivity of amines as nucleophiles allows for the direct formation of new carbon-nitrogen bonds. libretexts.org For instance, reaction with alkyl halides can introduce new alkyl groups onto the nitrogen atom.
Furthermore, the bromine atom can be displaced by other nucleophiles, allowing for the introduction of additional functional groups. This dual reactivity enables the stepwise or, in some cases, one-pot synthesis of highly substituted and complex amine derivatives. The synthesis of tertiary amines with different substituents is a common objective in drug discovery, and this compound provides a chiral starting point for such endeavors.
Below is a representative table of potential N-alkylation reactions starting from 1-bromopropan-2-amine.
| Reagent | Resulting Amine Class | Potential Product Structure |
| Methyl Iodide | Secondary Amine | N-methyl-1-bromopropan-2-amine |
| Benzyl Bromide | Secondary Amine | N-benzyl-1-bromopropan-2-amine |
| Excess Methyl Iodide | Quaternary Ammonium (B1175870) Salt | N,N,N-trimethyl-1-bromopropan-2-aminium iodide |
Construction of Heterocyclic Ring Systems
Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast number of pharmaceuticals and agrochemicals. The bifunctional nature of this compound makes it a suitable precursor for the construction of various heterocyclic rings. Intramolecular cyclization reactions, where the amine and the carbon bearing the bromine atom react, can lead to the formation of three-membered rings like aziridines. Aziridines are valuable synthetic intermediates due to their ring strain, which allows for facile ring-opening reactions to introduce new functionalities.
By carefully choosing reaction conditions and other reactants, larger rings such as pyrrolidines (five-membered) and piperidines (six-membered) can also be synthesized. These ring systems are prevalent in many biologically active molecules. For example, a multi-step synthesis could involve the N-alkylation of the amine followed by an intramolecular cyclization to form the desired heterocycle.
Fabrication of Polyfunctionalized Organic Molecules
The ability to sequentially or orthogonally modify both the amine and the bromide functionalities of this compound opens up avenues for the synthesis of polyfunctionalized organic molecules. These are molecules that contain multiple functional groups, each of which can be selectively reacted. For instance, the amine could be protected, allowing for chemistry to be performed at the carbon-bromine bond. Subsequently, the protecting group can be removed, and the amine can be further functionalized. This strategic approach allows for the controlled and precise construction of complex molecular architectures.
Utilization in Ligand Design and Catalyst Development
The development of new chiral ligands is a central theme in asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center to create a chiral environment, which in turn directs the stereochemical outcome of a catalytic reaction. nih.gov Derivatives of this compound are attractive candidates for the synthesis of novel chiral ligands.
The amine functionality can be incorporated into larger molecular frameworks to create bidentate or tridentate ligands that can chelate to a metal. The inherent chirality of the 1-bromopropan-2-amine backbone can induce asymmetry in the resulting metal complex. For example, the amine could be converted into an amide or a phosphine, common coordinating groups in ligand design. The development of new and efficient chiral ligands is crucial for advancing the field of asymmetric catalysis and enabling the synthesis of enantiomerically pure compounds.
Contribution to Novel Chemical Methodology Development
The unique reactivity of this compound can also be exploited in the development of new synthetic methods. Its ability to participate in a variety of reactions, including nucleophilic substitutions, alkylations, and cyclizations, makes it a versatile tool for exploring new chemical transformations. For instance, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an area of potential interest. The development of novel synthetic methodologies is essential for improving the efficiency and sustainability of chemical synthesis.
Development of Cascade or Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and saving time. The structure of this compound, with its distinct reactive sites, suggests its potential as a substrate in such reactions. For instance, the primary amine could participate in the formation of an imine intermediate, a common step in many MCRs, while the bromo-methyl group could act as an electrophile for subsequent intramolecular cyclization or intermolecular reactions.
Despite this theoretical potential, a comprehensive search of chemical databases and scientific journals did not yield specific examples of cascade or multicomponent reactions that explicitly utilize this compound. The development of novel MCRs is an active area of research, and the exploration of this compound's reactivity in established MCRs like the Ugi or Passerini reactions could be a fruitful avenue for future investigation.
Innovation in Protecting Group Strategies
Protecting groups are essential tools in organic synthesis, allowing for the selective masking of reactive functional groups. Chiral protecting groups can also induce stereoselectivity in subsequent reactions. The chiral nature of this compound makes it a candidate for development into a novel chiral protecting group for aldehydes or ketones, forming a chiral imidazolidine or other heterocyclic structures. The bromine atom could serve as a handle for further functionalization or for specific cleavage conditions.
However, there is currently no published research detailing the development or application of protecting groups derived from this compound. The design of new protecting groups with unique cleavage conditions and stereochemical influence remains a key objective in synthetic chemistry, and the properties of this compound merit consideration in this context.
Integration into Precursor Synthesis for Non-Biological Materials (e.g., advanced polymers, frameworks)
The bifunctionality of this compound also suggests its utility as a monomer or a precursor for the synthesis of advanced non-biological materials. The amine and bromide groups could be used for polymerization reactions or for incorporation into larger structures like metal-organic frameworks (MOFs).
As a monomer, it could potentially undergo polycondensation or other polymerization reactions to form functional polymers with chiral side chains. These materials could have interesting properties for applications in chiral separations, catalysis, or as functional coatings.
In the context of framework materials, the amine group could coordinate to metal centers, while the bromo-methyl group could be a site for post-synthetic modification, allowing for the introduction of additional functionality within the framework. The chirality of the linker could also lead to the formation of chiral MOFs, which are of interest for enantioselective catalysis and separations.
Nevertheless, a review of the current literature does not provide specific instances of this compound being used as a precursor for the synthesis of advanced polymers or frameworks. This represents another area where the potential of this compound remains to be explored.
Advanced Analytical Techniques for Structural Characterization and Mechanistic Analysis of 1 Bromopropan 2 Amine Hydrobromide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and conformational preferences of 1-bromopropan-2-amine (B12850657) hydrobromide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the elucidation of its three-dimensional structure.
In the ¹H NMR spectrum of 1-bromopropan-2-amine, the protons are diastereotopic due to the presence of a chiral center. This results in distinct chemical shifts and coupling constants for protons that might otherwise appear equivalent. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the amine group. For instance, the protons on the carbon bearing the bromine atom (C1) are expected to be shifted downfield. docbrown.infobartleby.comchemicalbook.com Similarly, the proton on the chiral carbon (C2) will also exhibit a characteristic downfield shift. docbrown.info
The stereochemical assignment can be further refined by derivatizing the amine with a chiral derivatizing agent (CDA), such as Mosher's acid or its analogs. frontiersin.orgnih.gov This creates diastereomers that will exhibit larger, more easily distinguishable differences in their NMR spectra, particularly in ¹⁹F NMR if a fluorine-containing CDA is used. frontiersin.orgnih.gov By comparing the chemical shift differences of the diastereomers, the absolute configuration of the original amine can be determined. frontiersin.org
Conformational analysis of the flexible propane (B168953) chain can be investigated through the measurement of vicinal coupling constants (³JHH) and the use of Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these couplings, the preferred staggered conformations (gauche or anti) of the molecule in solution can be determined. researchgate.netnih.gov Low-temperature NMR studies can also be employed to slow down the conformational interconversion, allowing for the observation of individual conformers. researchgate.net
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Protons |
|---|---|---|---|
| CH₃ | ~1.2 - 1.5 | Doublet | CH |
| CH₂Br | ~3.4 - 3.7 | Multiplet | CH |
| CHNH₂ | ~3.0 - 3.5 | Multiplet | CH₃, CH₂Br |
| NH₂ | Variable (broad) | Singlet | - |
Mass Spectrometry for Elucidation of Reaction Pathways and Identification of Intermediates
Mass spectrometry (MS) is a powerful technique for elucidating reaction mechanisms by identifying transient intermediates and products. Electrospray ionization (ESI) is particularly well-suited for studying reactions involving charged species, which are common in reactions of amines. nih.govunibo.it
When 1-bromopropan-2-amine hydrobromide undergoes a reaction, such as a nucleophilic substitution or elimination, ESI-MS can be used to monitor the reaction mixture in real-time. nih.gov By analyzing the mass-to-charge ratio (m/z) of the ions present in the solution at different time points, the formation of reaction intermediates can be detected, even at very low concentrations. unibo.it For instance, in a substitution reaction, the formation of an aziridinium ion intermediate could be proposed and potentially detected by its characteristic m/z value.
Tandem mass spectrometry (MS/MS) provides further structural information about the detected ions. By isolating a specific ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. nih.gov This pattern is a fingerprint of the ion's structure and can be used to confirm the identity of proposed intermediates. youtube.com By comparing the fragmentation patterns of suspected intermediates with those of known compounds or with theoretical predictions, a more complete picture of the reaction pathway can be constructed. The use of online electrochemical mass spectrometry can also be a valuable tool for identifying short-lived radical intermediates in reactions involving tertiary amines derived from 1-bromopropan-2-amine. nih.govrsc.org
| Potential Intermediate | Proposed Reaction Type | Expected m/z (as [M+H]⁺) | Key Fragmentation Ions in MS/MS |
|---|---|---|---|
| Aziridinium ion | Intramolecular cyclization | 58.1 | Loss of H₂ |
| Propan-2-iminium ion | Oxidation/Elimination | 58.1 | Loss of H₂ |
| Substitution product adduct | Nucleophilic substitution | Variable | Loss of nucleophile, loss of HBr |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations During Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides real-time information about the changes in functional groups during a chemical reaction. mt.comspectroscopyonline.com These techniques are non-invasive and can be used for in-situ reaction monitoring, allowing for the tracking of reactants, intermediates, and products as a function of time. mt.comresearchgate.netirdg.org
For reactions involving this compound, IR and Raman spectroscopy can monitor the transformation of key functional groups. The C-Br stretching vibration, typically observed in the range of 500-700 cm⁻¹, is a key indicator of the presence of the starting material. The disappearance of this band would signify the progress of a reaction where the bromine atom is displaced. rsc.org
Simultaneously, the appearance of new bands can indicate the formation of products. For example, in a substitution reaction where the bromine is replaced by a hydroxyl group, the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would be observed. The N-H stretching and bending vibrations of the amine group (around 3300-3500 cm⁻¹ and 1600 cm⁻¹, respectively) can also be monitored for changes that may indicate its involvement in the reaction, such as salt formation or derivatization. Raman spectroscopy is particularly useful for monitoring reactions in aqueous media, as water has a weak Raman spectrum, and for observing symmetric vibrations that are weak in the IR spectrum. irdg.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| C-Br | Stretching | 500 - 700 | IR, Raman |
| N-H (amine salt) | Stretching | 2800 - 3200 (broad) | IR |
| N-H (free amine) | Stretching | 3300 - 3500 | IR |
| N-H | Bending | ~1600 | IR |
| C-N | Stretching | 1000 - 1250 | IR, Raman |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Insights
X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules in the solid state. nih.govpurechemistry.orgnih.gov This technique provides a precise three-dimensional map of the electron density in a single crystal, allowing for the exact placement of each atom in the molecule. purechemistry.org
For this compound, the presence of the relatively heavy bromine atom is advantageous for determining the absolute configuration using anomalous dispersion (the Bijvoet method). researchgate.net The bromine atom scatters X-rays anomalously, leading to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By analyzing these differences, the absolute configuration of the chiral center can be unambiguously assigned as either (R) or (S). researchgate.netsci-hub.se
In addition to determining the absolute configuration, a crystal structure provides a wealth of information about the solid-state conformation of the molecule. This includes precise bond lengths, bond angles, and torsion angles. Furthermore, the packing of the molecules in the crystal lattice can be analyzed to understand intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the bromide counterion, which play a crucial role in the stability of the crystal structure. sci-hub.se
| Structural Information | Significance |
|---|---|
| Absolute Configuration | Unambiguous assignment of (R) or (S) stereochemistry. |
| Bond Lengths and Angles | Provides precise geometric parameters of the molecule. |
| Torsion Angles | Defines the solid-state conformation of the molecule. |
| Intermolecular Interactions | Reveals hydrogen bonding and other non-covalent interactions in the crystal lattice. |
Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric Purity Assessment and Mixture Separation
Chiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for separating the enantiomers of chiral compounds and determining their enantiomeric purity. yakhak.orgmdpi.comchromatographyonline.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. researchgate.netchromatographyonline.com
For the analysis of this compound, chiral HPLC is a versatile technique. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines. yakhak.orgmdpi.com The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, can be optimized to achieve baseline separation of the enantiomers. researchgate.nettandfonline.com Derivatization of the amine with a suitable chromophoric or fluorophoric reagent can enhance detection sensitivity. yakhak.org
Chiral GC is another powerful technique for the separation of volatile chiral compounds. chromatographyonline.comwiley.com For the analysis of 1-bromopropan-2-amine, it is often necessary to derivatize the amine group to improve its volatility and chromatographic behavior. wiley.com Cyclodextrin-based CSPs are commonly used for the chiral separation of a wide range of compounds, including halogenated compounds and amines. chromatographyonline.comchromatographyonline.comresearchgate.net The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal separation. wiley.com Both chiral HPLC and GC can be used to accurately determine the enantiomeric excess (ee) of a sample of this compound.
| Technique | Typical Chiral Stationary Phase | Sample Preparation | Key Optimization Parameters |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose) | Direct injection or derivatization for enhanced detection | Mobile phase composition, additives, flow rate |
| Chiral GC | Cyclodextrin-based | Derivatization to increase volatility (e.g., acylation) | Temperature program, carrier gas flow rate, column type |
Future Perspectives and Emerging Research Directions in 1 Bromopropan 2 Amine Hydrobromide Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis and Transformations
The chemical industry is undergoing a paradigm shift towards sustainability, with a strong emphasis on the development of environmentally benign synthetic processes. For a foundational chemical like 1-bromopropan-2-amine (B12850657) hydrobromide, this translates to reimagining its synthesis to minimize waste, reduce energy consumption, and utilize renewable resources.
A significant area of development is the use of biocatalysis . Enzymes, with their high selectivity and ability to function under mild aqueous conditions, present an attractive alternative to traditional chemical catalysts. researchgate.net Research into vanadium-dependent haloperoxidases, for instance, has shown their capability in selective N-halogenation, a key step in the synthesis of related compounds. chemrxiv.org The application of transaminases for the amination of keto-precursors also represents a promising green route. researchgate.net The potential for a chemoenzymatic synthesis of 1-bromopropan-2-amine, perhaps starting from a readily available bio-based precursor, is a key area for future investigation.
Another avenue for greening the synthesis of 1-bromopropan-2-amine hydrobromide involves the use of greener solvents and reagents . Traditional organic solvents contribute significantly to the environmental impact of chemical processes. Research into reactions in water, supercritical fluids, or bio-derived solvents like 2,2,5,5-tetramethyloxalane (TMO) is gaining traction for amination reactions and could be applied to the synthesis of the target compound. nih.gov Furthermore, the development of solid-supported reagents and catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of a circular economy. mdpi.comresearchgate.net
| Green Chemistry Approach | Potential Application to 1-Bromopropan-2-amine Synthesis | Anticipated Benefits |
| Biocatalysis | Enzymatic halogenation and amination steps. chemrxiv.orgresearchgate.net | High selectivity, mild reaction conditions, reduced waste. |
| Green Solvents | Use of water, supercritical CO2, or bio-derived solvents. nih.gov | Reduced environmental impact, improved safety. |
| Renewable Feedstocks | Synthesis from bio-based starting materials. | Reduced reliance on fossil fuels, improved sustainability. |
| Solid-Supported Reagents | Heterogeneous catalysts for easier separation and recycling. mdpi.comresearchgate.net | Simplified purification, catalyst reusability, waste reduction. |
Exploration of Novel Catalytic Protocols for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, enabling reactions with high efficiency and selectivity. For this compound, the development of novel catalytic systems is crucial for controlling its synthesis and for its use as a building block in more complex molecules.
Palladium-catalyzed amination reactions , such as the Buchwald-Hartwig amination, have become a cornerstone of C-N bond formation. researchgate.net Future research will likely focus on developing more active and stable palladium catalysts with novel ligands that can operate at lower catalyst loadings and under milder conditions. The use of N-heterocyclic carbene (NHC) ligands, for example, has shown promise in similar amination reactions.
Beyond palladium, there is a growing interest in using more abundant and less toxic first-row transition metals like copper, nickel, and cobalt as catalysts. acs.org These metals can offer different reactivity and selectivity profiles. For instance, cobalt-catalyzed reactions have been developed for the synthesis of complex amides from alkyl halides. The exploration of such catalysts for the synthesis and derivatization of 1-bromopropan-2-amine could lead to more cost-effective and sustainable processes.
Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis. These methods use light or electricity, respectively, to drive chemical reactions, often under very mild conditions. rsc.org The photocatalytic bromonitroalkylation of alkenes, for instance, demonstrates the potential for direct and regioselective formation of C-Br and C-C bonds. rsc.org Applying these principles to the synthesis of 1-bromopropan-2-amine or its derivatives could open up new, highly efficient synthetic pathways.
| Catalytic Protocol | Relevance to 1-Bromopropan-2-amine Chemistry | Potential Advantages |
| Advanced Pd-Catalysis | More efficient synthesis and functionalization. researchgate.net | Lower catalyst loading, milder conditions, broader substrate scope. |
| First-Row Transition Metal Catalysis | Use of Cu, Ni, Co for amination and cross-coupling. acs.org | Lower cost, reduced toxicity, unique reactivity. |
| Photocatalysis | Light-driven synthesis and transformations. rsc.org | Mild conditions, high selectivity, novel reaction pathways. |
| Electrocatalysis | Electricity-driven synthesis. | Use of a clean reagent (electron), potential for automation. |
Investigation of Unconventional Reaction Conditions and Activation Methods
The use of unconventional reaction conditions and activation methods can dramatically enhance reaction rates, improve yields, and even enable new chemical transformations. For the synthesis of this compound, moving beyond traditional batch reactors and heating methods is a key area of future research.
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. nih.gov The rapid and efficient heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes. nih.govorganic-chemistry.org This technique could be particularly beneficial for the synthesis of 1-bromopropan-2-amine, potentially leading to higher throughput and energy savings. The synergistic effect of microwave irradiation with catalysis is another promising area, where the combination can lead to even greater rate enhancements and selectivities. nih.gov
Flow chemistry , where reagents are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for seamless multi-step synthesis. durham.ac.ukflinders.edu.au The synthesis of this compound in a continuous flow system could allow for better control over reaction parameters, leading to higher purity and yield. durham.ac.ukflinders.edu.au Furthermore, flow reactors can be easily scaled up, facilitating the transition from laboratory-scale research to industrial production.
| Activation Method | Application in 1-Bromopropan-2-amine Synthesis | Key Benefits |
| Microwave Irradiation | Accelerated synthesis and transformations. nih.govorganic-chemistry.org | Reduced reaction times, improved yields, energy efficiency. |
| Flow Chemistry | Continuous and automated synthesis. durham.ac.ukflinders.edu.au | Enhanced safety, better process control, scalability. |
| Sonochemistry | Ultrasound-induced chemical reactions. | Potential for rate enhancement and novel reactivity. |
| Mechanochemistry | Solvent-free reactions induced by mechanical force. | Reduced solvent waste, access to new reaction pathways. |
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Computational Science
The integration of computational chemistry with experimental organic synthesis has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For this compound, computational studies can provide valuable insights that guide the development of new and improved synthetic methods.
Density Functional Theory (DFT) calculations can be used to model reaction pathways, determine the structures of transition states, and calculate activation energies. researchgate.netnih.gov This information can help chemists understand the factors that control the selectivity of a reaction and design more efficient catalysts. For example, DFT studies have been instrumental in elucidating the mechanisms of organocatalytic reactions and palladium-catalyzed cross-coupling reactions, both of which are relevant to the synthesis of 1-bromopropan-2-amine. researchgate.netnih.gov
Molecular dynamics (MD) simulations can be used to study the behavior of molecules in solution and at interfaces. This can provide insights into the role of the solvent in a reaction and help in the design of new reaction media. For instance, MD simulations could be used to understand the aggregation behavior of this compound in different solvents, which could be important for controlling its reactivity.
The synergy between computational prediction and experimental validation is a powerful approach for accelerating the discovery of new chemical reactions and processes. As computational methods become more accurate and accessible, their role in guiding the future of 1-bromopropan-2-amine chemistry will undoubtedly continue to grow.
| Computational Method | Application to 1-Bromopropan-2-amine | Insights Gained |
| Density Functional Theory (DFT) | Mechanistic studies of synthesis and reactions. researchgate.netnih.gov | Understanding reaction pathways, predicting selectivity, catalyst design. |
| Molecular Dynamics (MD) | Simulating behavior in different environments. | Solvent effects, aggregation behavior, interfacial reactivity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions. | Understanding enzyme-substrate interactions and catalytic mechanisms. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-bromopropan-2-amine hydrobromide in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats, to avoid skin contact. Work in a fume hood to minimize inhalation risks, as airborne exposure may occur during synthesis or purification . Store the compound in a tightly sealed container in a cool, locked, and well-ventilated area. In case of spills, decontaminate using inert absorbents and dispose of waste according to local regulations .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer : Optimize nucleophilic substitution reactions using 2-aminopropanol and hydrobromic acid under controlled temperature (e.g., 0–5°C) to minimize side reactions. Purify the product via recrystallization in ethanol or acetone, and validate purity using HPLC or NMR spectroscopy. Monitor reaction progress with TLC (silica gel, eluent: ethyl acetate/hexane 1:3) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use H and C NMR to confirm the structure (e.g., δ ~3.5 ppm for NH protons, δ ~50 ppm for the brominated carbon). FT-IR can identify amine and hydrobromide functional groups (N–H stretch: ~3300 cm, Br–C stretch: ~600 cm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 171 (CHBrN) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields of this compound in nucleophilic substitution reactions?
- Methodological Answer : Conduct controlled experiments varying solvents (e.g., dichloromethane vs. THF), temperatures, and stoichiometric ratios. Use kinetic studies to identify rate-limiting steps. Compare results with computational models (e.g., DFT calculations) to predict favorable reaction pathways. Validate findings using high-resolution mass spectrometry (HRMS) to rule out impurities .
Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Design a Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids. Optimize conditions (e.g., base: KCO, solvent: DMF/HO) and monitor regioselectivity via F NMR if fluorinated substrates are used. Compare results with analogous brominated amines (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to assess electronic effects .
Q. How can computational chemistry aid in predicting the toxicity or metabolic pathways of this compound?
- Methodological Answer : Use tools like PISTACHIO and REAXYS to model metabolic pathways (e.g., cytochrome P450-mediated oxidation). Apply QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Data Contradiction Analysis
Q. Why do studies report varying toxicity profiles for this compound?
- Methodological Answer : Discrepancies may arise from differences in exposure duration, concentration, or model organisms. Critically evaluate studies using criteria from :
- Peer-reviewed protocols (e.g., OECD guidelines).
- Standardized exposure conditions (e.g., dose-response curves in Swiss albino mice).
- Cross-validate findings with in vitro human cell-line assays (e.g., HepG2 hepatotoxicity screening) .
Key Research Challenges
- Stereochemical Stability : The compound’s amine group may undergo racemization under basic conditions. Use chiral HPLC to monitor enantiomeric purity during storage .
- Scalability : Pilot-scale synthesis requires optimizing exothermic reactions to prevent decomposition. Consider flow chemistry systems for improved heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
